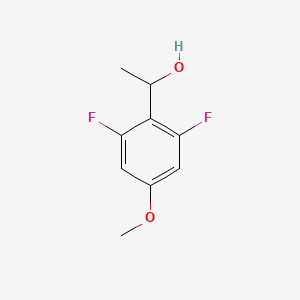

1-(2,6-Difluoro-4-methoxyphenyl)ethanol

Descripción general

Descripción

“1-(2,6-Difluoro-4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H10F2O2 . It has an average mass of 188.171 Da and a monoisotopic mass of 188.064880 Da . It is also known by its CAS Number: 1250487-28-5 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Biocatalytic Production and Optimization

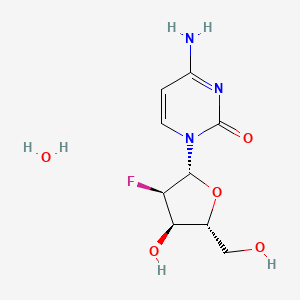

Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, closely related to 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, has been synthesized using Lactobacillus senmaizuke as a biocatalyst. This compound is significant for the production of drug intermediates, including antihistamines such as diphenhydramine hydrochloride and loratadine. An optimization model based on the Box–Behnken experimental design was used to analyze the role of culture parameters for catalytic bioreduction reactions, achieving over 99% conversion and enantiomeric excess with high yield under optimized conditions (Kavi, Özdemir, Dertli, & Şahin, 2021).

Asymmetric Biosynthesis in Various Reaction Systems

The enantioselective biocatalytic reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol, a compound related to this compound, has been improved using ionic liquid-containing co-solvent systems. The catalytic performance was notably affected by the types of anions and cations in the ionic liquids and their combination, demonstrating the potential for enhanced efficiency in asymmetric biosynthesis processes (Lou Wenyong, 2011).

Biotransformation-mediated Synthesis

An efficient biotransformation-mediated synthesis approach was developed for (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which shares a similar structural motif with this compound. This method is crucial for preparing key intermediates like PF-2341066, a potent inhibitor of c-Met/ALK, showcasing the applicability of such compounds in developing clinical therapies (Martínez et al., 2010).

Direct Oxidation to Ester

Research into the direct oxidation of secondary alcohols to esters investigated compounds including 1-(4-methoxyphenyl)ethanol. This study uncovered new reaction pathways allowing for the direct transformation of secondary alcohols into corresponding esters, providing insights into potential industrial applications for the synthesis of valuable chemical products (Li, Meng, Liu, & Peng, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Mecanismo De Acción

Target of Action

The primary targets of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der waals forces .

Pharmacokinetics

Given its molecular weight of 18817 , it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be determined .

Propiedades

IUPAC Name |

1-(2,6-difluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODBXQQEAUSBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)OC)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)

![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)

![5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1427499.png)

![Benzo[c]isothiazole-4-carboxylic acid](/img/structure/B1427503.png)